![molecular formula C13H17N3 B1324354 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile CAS No. 204078-93-3](/img/structure/B1324354.png)
2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile
Overview
Description
“2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile” is a chemical compound with the molecular formula C13H17N3 . It is also known by its synonyms “2-(4-methyl-1,4-diazepan-1-yl)benzonitrile” and "2-[(4-methyl-1,4-diazepan-1-yl)methyl]benzonitrile" .
Molecular Structure Analysis
The molecular structure of “2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile” can be represented by the SMILES stringNCCN(CCC1)CCN1C
. The InChI key for this compound is DDYKTHJBSBIWNR-UHFFFAOYSA-N
.
Scientific Research Applications
Antimicrobial and Anticancer Activities
- Antimicrobial and Anticancer Studies: Derivatives of 1,4-diazepan-1-yl benzonitrile, including 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile, have been studied for their potential antimicrobial and anticancer properties. For example, a study synthesized a series of compounds, including 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones, which demonstrated significant antimicrobial and anticancer activities in vitro (Verma et al., 2015).
Synthesis and Characterization
- Synthesis and Characterization Studies: Studies have focused on the synthesis and characterization of 1,4-diazepan-1-yl benzonitrile derivatives. For instance, a research synthesized a series of 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes and characterized them using various spectroscopic techniques, contributing to the understanding of their chemical properties (Moser & Vaughan, 2004).
Pharmaceutical Applications
- Pharmaceutical Research: The compounds related to 1,4-diazepan-1-yl benzonitrile have been explored for pharmaceutical applications. A study on nonpeptide arginine vasopressin antagonists, for example, synthesized a series of compounds, including those with a 1,4-diazepan-1-yl benzonitrile structure, showing potential as dual V1A and V2 receptor antagonists (Matsuhisa et al., 1997).
Environmental Impact Studies
- Environmental Impact: Research on environmental impacts of related compounds has been conducted. For instance, a study investigated the microbially mediated abiotic formation of transformation products of sulfamethoxazole, highlighting the importance of understanding the environmental behavior of such compounds (Nödler et al., 2012).
Innovative Synthetic Approaches
- Innovative Synthetic Approaches: There have been innovative approaches in the synthesis of 1,4-diazepan-1-yl benzonitrile derivatives. A study on the synthesis of benzo[e][1,4]diazepin-3-ones through a novel annulation of aryl methyl ketones and 2-aminobenzyl alcohols showcases the potential of new synthetic routes (Geng et al., 2019).
properties
IUPAC Name |
2-(4-methyl-1,4-diazepan-1-yl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-15-7-4-8-16(10-9-15)13-6-3-2-5-12(13)11-14/h2-3,5-6H,4,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJLOVRBRYDGGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632628 | |
Record name | 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00632628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile | |
CAS RN |
204078-93-3 | |
Record name | 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00632628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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